3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole
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Overview
Description
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Mechanism of Action
Target of Action
The compound, 3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the microbial organisms. For instance, it has been suggested that the compound may interact with the oxidoreductase protein .
Mode of Action
The compound interacts with its targets through a process known as binding. This interaction results in changes to the target protein’s function, which can inhibit the growth and proliferation of the microbial organisms
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways within the microbial organisms. These pathways are responsible for essential processes such as energy production, protein synthesis, and cell division. By disrupting these pathways, the compound can inhibit the growth and proliferation of the organisms .
Pharmacokinetics
For instance, factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of microbial organisms. This is achieved through the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways . The compound’s antimicrobial activity suggests that it could potentially be used in the treatment of various microbial infections.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the attached moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Pharmaceutical Development: The compound is being investigated for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is unique due to its specific combination of the indole core, piperazine moiety, and pyridine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4/c1-20-25(22-11-5-6-12-23(22)28-20)26(24-13-7-8-14-27-24)30-17-15-29(16-18-30)19-21-9-3-2-4-10-21/h2-14,26,28H,15-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZGPTZOJPAJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.